tert-Butyl 5-chloro-3-fluoropicolinate
Description
Introduction and Historical Context
Significance of Halogenated Pyridine Derivatives in Modern Chemistry
Halogenated pyridine derivatives occupy a central role in synthetic chemistry due to their tunable electronic properties and diverse reactivity. The introduction of halogens—particularly chlorine and fluorine—at specific positions on the pyridine ring enhances metabolic stability, lipophilicity, and binding affinity to biological targets. For example, 3-fluoropyridine derivatives exhibit unique regioselectivity in substitution reactions, enabling the synthesis of complex molecules for drug discovery.
A comparative analysis of halogenated pyridines reveals distinct applications based on substitution patterns:
The tert-butyl ester group in this compound further enhances solubility in organic solvents, making it a versatile intermediate in multistep syntheses.
Evolution of Picolinate-Based Compounds in Agrochemical Research
Picolinic acid derivatives have driven innovations in herbicidal chemistry since the 1960s. Early compounds like picloram demonstrated auxin-like activity, disrupting plant growth through uncontrolled cell division. Modern derivatives, such as halauxifen-methyl, leverage halogenation to improve selectivity and environmental stability. The structural evolution of these compounds follows a clear trajectory:
- First-generation picolinates : Simple halogenation (e.g., picloram, 4-amino-3,5,6-trichloropicolinic acid).
- Second-generation derivatives : Introduction of fluorine and tert-butyl esters to modulate bioavailability (e.g., florpyrauxifen-benzyl).
- Third-generation hybrids : Integration of pyrazole and aryl substituents for targeted herbicidal activity.
This compound represents a bridge between second- and third-generation designs, where the 3-fluoro substituent directs further functionalization while the tert-butyl group simplifies purification during industrial-scale synthesis.
Academic Milestones in this compound Development
Key advancements in the synthesis and application of this compound include:
- 2010s : Development of Zincke imine intermediates for regioselective halogenation of pyridines, enabling efficient 3-fluorination.
- 2020 : Optimization of one-pot halogenation protocols using N-benzylaniline to prevent side reactions in disubstituted pyridines.
- 2023 : Demonstration of this compound as a precursor to 6-(5-aryl-pyrazolyl)picolinic acids with herbicidal IC~50~ values up to 45 times lower than commercial standards.
These milestones underscore the compound’s role in advancing both synthetic methodology and agrochemical innovation.
Theoretical Frameworks for Pyridine Derivative Classification
Pyridine derivatives are classified using two complementary frameworks:
Electronic Effects of Substituents
Halogens at the 3-position exert strong meta-directing effects, influencing subsequent electrophilic substitutions. For example, the 3-fluoro group in this compound deactivates the ring while directing incoming nucleophiles to the 5- and 6-positions.
Steric and Functional Group Considerations
The tert-butyl ester at the 2-position introduces steric bulk that:
- Limits rotational freedom of the carboxylate group.
- Enhances resistance to enzymatic hydrolysis in biological systems.
This dual electronic-steric classification system enables researchers to predict reactivity and optimize synthetic pathways for halogenated picolinates.
Properties
Molecular Formula |
C10H11ClFNO2 |
|---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
tert-butyl 5-chloro-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3 |
InChI Key |
ZAVXYFIHYHEDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Typical Synthetic Approach
Step 1: Halogenation and Fluorination of Picolinic Acid
- Starting from picolinic acid or its derivatives, selective chlorination at the 5-position and fluorination at the 3-position of the pyridine ring is achieved using electrophilic halogenating agents.
- Common reagents include N-chlorosuccinimide (NCS) for chlorination and Selectfluor or elemental fluorine sources for fluorination.
- Reaction conditions must be carefully controlled to avoid over-halogenation or ring degradation.
Step 2: Esterification to tert-Butyl Ester
- The halogenated picolinic acid is then converted to the tert-butyl ester.
- This is typically performed by reacting the acid with isobutylene in the presence of an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid) or by using tert-butyl alcohol under acidic conditions.
- Alternatively, tert-butyl chloroformate or tert-butyl trifluoroacetate can be used as esterifying agents under mild basic or neutral conditions.
Detailed Reaction Conditions and Yields
| Step | Reagents and Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Halogenation | N-chlorosuccinimide (NCS), room temperature, inert solvent (e.g., dichloromethane) | Selective 5-chlorination on pyridine | 70-85 |
| Fluorination | Selectfluor or related fluorinating agents, mild heating (30-50°C) | 3-Fluorination with regioselectivity | 60-80 |
| Esterification | Isobutylene, acid catalyst, reflux or tert-butyl alcohol with acid catalyst | Formation of tert-butyl ester | 75-90 |
Note: Reaction times vary from 1 to 6 hours depending on scale and reagent purity.
Alternative Preparation via Carbamate Intermediates
A related industrial method involves preparing tert-butyl carbamate intermediates with pyridine substituents, which can be adapted for this compound synthesis. For example, a patent describes the preparation of tert-butyl carbamate derivatives involving:
- Dissolution of a pyridine-based carbamate precursor in anhydrous organic solvents (tetrahydrofuran or diethyl ether).
- Addition of sodium hydride under nitrogen protection at low temperatures (-10 to 5°C).
- Dropwise addition of a pyridine sulfonyl chloride derivative with stirring for 1-3 hours.
- Purification by crystallization and solvent washing to yield high-purity tert-butyl carbamate intermediates.
Although this method is described for a different pyridine derivative, the approach is adaptable for functionalized picolinic acid esters such as this compound by modifying the substituents accordingly.
Research Findings and Analytical Data
Structural Confirmation
- The compound's structure is confirmed by NMR spectroscopy, showing characteristic chemical shifts for the tert-butyl group, aromatic protons on the pyridine ring, and the halogen substituents.
- Mass spectrometry confirms the molecular ion peak at m/z consistent with C10H11ClFNO2 (231.65 g/mol).
- Infrared spectroscopy shows ester carbonyl stretching near 1720 cm^-1 and characteristic C-F and C-Cl vibrations.
Purity and Yield Optimization
- Purification by crystallization from mixed solvents (e.g., isopropyl ether and n-heptane) improves purity to >98%.
- Reaction parameters such as temperature, solvent choice, and reagent molar ratios significantly affect yield and purity.
- The use of anhydrous conditions and inert atmosphere (nitrogen) prevents side reactions and degradation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Direct Halogenation + Esterification | NCS, Selectfluor, isobutylene, acid catalyst | Room temp to reflux, 1-6 h | 70-90 | >95 | Classical approach, scalable |
| Carbamate Intermediate Route | Sodium hydride, pyridine sulfonyl chloride, THF | Low temp (-10 to 5°C), nitrogen atmosphere | 80-90 | >98 | Adapted from patent synthesis; high purity |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-chloro-3-fluoropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-3-fluoropicolinic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative.
Hydrolysis: The major products are 5-chloro-3-fluoropicolinic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 5-chloro-3-fluoropicolinate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern on the pyridine ring makes it a valuable building block for the development of new chemical entities .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and surface coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-3-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the pyridine ring can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 5-fluoropicolinate
- tert-Butyl 6-chloro-3-fluoropicolinate
- tert-Butyl 3-fluoropicolinate
Comparison: tert-Butyl 5-chloro-3-fluoropicolinate is unique due to the specific substitution pattern on the pyridine ring. The presence of both chlorine and fluorine atoms provides distinct chemical and biological properties compared to similar compounds. For example, tert-Butyl 5-fluoropicolinate lacks the chlorine atom, which can significantly alter its reactivity and binding affinity to molecular targets .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl 5-chloro-3-fluoropicolinate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification of 5-chloro-3-fluoropicolinic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include temperature control (80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 acid:alcohol). Optimization may involve monitoring reaction progress via TLC or HPLC, adjusting catalyst loading (5–10 mol%), and using molecular sieves to remove water and shift equilibrium .
| Parameter | Optimal Range | Analytical Tool |
|---|---|---|
| Temperature | 80–100°C | Thermocouple |
| Catalyst | 5–10 mol% H₂SO₄ | Titration |
| Reaction Time | 12–24 hrs | HPLC Retention Time |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, lab coat, and safety goggles (H315: skin irritation; H319: eye irritation) .
- Storage : Keep in a cool (<25°C), well-ventilated area, away from ignition sources. Use grounded containers to prevent static discharge .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P305+P351+P338: rinse skin/eyes for 15 mins if exposed) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR (DMSO-d6) to identify tert-butyl (δ 1.3–1.5 ppm) and aromatic fluorine coupling patterns.
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental Analysis : Confirm Cl/F content via combustion ion chromatography or X-ray fluorescence .
Advanced Research Questions
Q. How does this compound’s stability vary under thermal or pH-stressed conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 5°C/min under N₂. Monitor decomposition onset (expected >150°C). Parallel HPLC analysis post-heating identifies degradation products .
- pH Stability : Incubate in buffered solutions (pH 2–12) at 37°C for 24–72 hrs. Quantify intact compound via LC-MS; hydrolysis products (e.g., free picolinic acid) indicate ester lability .
Q. What role does this compound play in metal-catalyzed cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl/F substituents activate the pyridine ring for Suzuki-Miyaura couplings. Example protocol:
- React with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in THF/Na₂CO₃ (2M) at 80°C. Monitor via F NMR for fluorine-environment changes .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-2/C-4 on the pyridine ring).
- Compare activation energies for Cl vs. F substitution pathways to prioritize synthetic targets .
Q. What advanced degradation pathways are observed for this compound in oxidative environments?
- Methodological Answer : Use Fenton-like systems (Fe²⁺/H₂O₂) at pH 3–7. Track intermediates via high-resolution MS:
- Initial tert-butyl cleavage generates 5-chloro-3-fluoropicolinic acid.
- Subsequent hydroxyl radical attack leads to defluorination and ring-opening products .
Q. How should researchers address contradictory literature data on this compound’s solubility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
